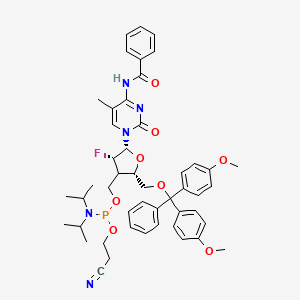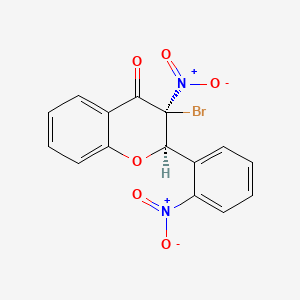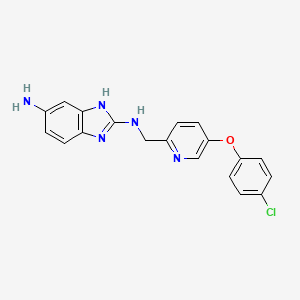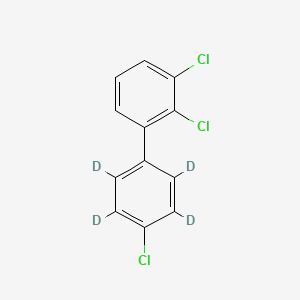
2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a deuterium-labeled derivative of 2,3,4’-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves the deuteration of 2,3,4’-Trichlorobiphenyl. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The reaction is often carried out in the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and maintain the required reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and biphenyls with various substituted functional groups .
Applications De Recherche Scientifique
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is used extensively in scientific research due to its stable isotopic labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of PCBs in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of PCB-related compounds.
Industry: Employed in environmental studies to monitor the fate and transport of PCBs in ecosystems.
Mécanisme D'action
The mechanism of action of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with various molecular targets. In biological systems, it can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. The compound can also undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
Uniqueness
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in scientific studies. This compound’s stability and reactivity make it a valuable tool in various research fields .
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
261.6 g/mol |
Nom IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H/i4D,5D,6D,7D |
Clé InChI |
ZMHWQAHZKUPENF-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)
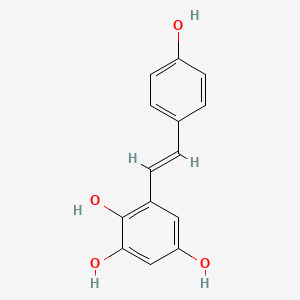
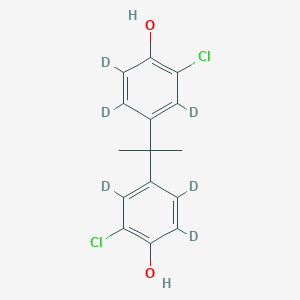
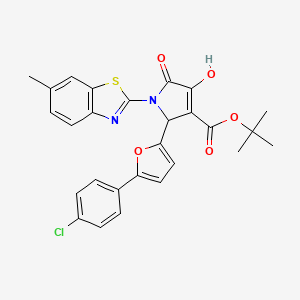
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
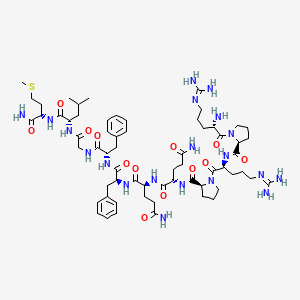
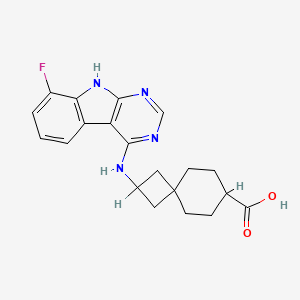
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
